Tin(IV) isopropoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

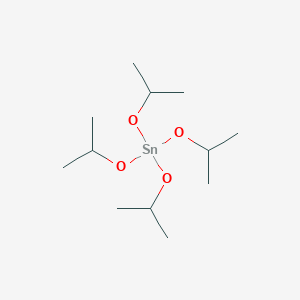

Tin(IV) isopropoxide, also known as tetraisopropoxytin, is an organometallic compound with the chemical formula Sn(C₃H₇O)₄. It is a colorless to pale yellow liquid that is highly reactive and used as a precursor in the synthesis of various tin-based compounds. This compound is particularly significant in the field of materials science and nanotechnology due to its role in the preparation of tin oxide nanoparticles and thin films.

準備方法

Synthetic Routes and Reaction Conditions: Tin(IV) isopropoxide is typically synthesized by reacting tin(IV) chloride with isopropanol in the presence of a base such as ammonia. The reaction can be represented as follows:

SnCl4+4C3H7OH→Sn(C3H7O)4+4HCl

This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous feeding of tin(IV) chloride and isopropanol into a reactor, where the reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

Hydrolysis: this compound readily hydrolyzes in the presence of water to form tin oxide and isopropanol.

Sn(C3H7O)4+2H2O→SnO2+4C3H7OH

Alcoholysis: It can undergo alcoholysis reactions with other alcohols to form mixed alkoxides.

Thermal Decomposition: Upon heating, this compound decomposes to form tin oxide and isopropanol.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Alcoholysis: Various alcohols can be used as reagents, and the reaction conditions depend on the specific alcohol used.

Thermal Decomposition: This reaction requires elevated temperatures, typically above 200°C.

Major Products:

Tin Oxide (SnO₂): A major product formed from the hydrolysis and thermal decomposition of this compound.

Isopropanol (C₃H₇OH): A by-product formed in both hydrolysis and thermal decomposition reactions.

Chemistry:

Synthesis of Tin Oxide Nanoparticles: this compound is a key precursor in the sol-gel and hydrothermal synthesis of tin oxide nanoparticles, which are used in various catalytic and sensing applications.

Biology and Medicine:

Biomedical Applications: Tin oxide nanoparticles synthesized from this compound are explored for use in drug delivery systems and as contrast agents in medical imaging.

Industry:

Thin Film Deposition: this compound is used in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create thin films of tin oxide, which are used in electronic devices and solar cells.

Gas Sensors: Doped tin oxide thin films and nanoparticles are widely studied for their application in gas sensors due to their high sensitivity and selectivity.

作用機序

Mechanism: The primary mechanism by which tin(IV) isopropoxide exerts its effects is through hydrolysis and subsequent formation of tin oxide. The hydrolysis reaction involves the nucleophilic attack of water molecules on the tin center, leading to the cleavage of tin-oxygen bonds and formation of tin oxide.

Molecular Targets and Pathways:

Tin Oxide Formation: The hydrolysis pathway leads to the formation of tin oxide, which is the active material in various applications such as catalysis and gas sensing.

Surface Reactions: In gas sensing applications, the surface of tin oxide interacts with gas molecules, leading to changes in electrical conductivity that are used to detect the presence of specific gases.

類似化合物との比較

Titanium(IV) isopropoxide (Ti(C₃H₇O)₄): Used in the synthesis of titanium dioxide nanoparticles and thin films.

Zirconium(IV) isopropoxide (Zr(C₃H₇O)₄): Used in the preparation of zirconium oxide materials.

Aluminum isopropoxide (Al(C₃H₇O)₃): Used in the synthesis of aluminum oxide nanoparticles.

Uniqueness: Tin(IV) isopropoxide is unique due to its specific reactivity and the properties of the tin oxide products it forms. Tin oxide exhibits high chemical stability, mechanical strength, and excellent electrical conductivity, making it particularly valuable in applications such as gas sensors and transparent conducting films.

生物活性

Tin(IV) isopropoxide (Sn(OiPr)₄) is an organometallic compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and biomedicine. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

This compound is a colorless liquid at room temperature, known for its high reactivity, particularly with moisture. Its molecular formula is C₁₂H₂₈O₄Sn, with a molecular weight of 355.06 g/mol. The compound typically exists as a trimer in solution, which can influence its reactivity and biological interactions .

Cytotoxicity and Antimicrobial Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that tin(IV) alkoxides, including this compound, could induce apoptosis in human cancer cells through the generation of reactive oxygen species (ROS). This oxidative stress leads to cellular damage and ultimately cell death .

Additionally, this compound has shown antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes suggests potential applications in developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates ROS, which can damage cellular components such as DNA, proteins, and lipids.

- Metal Ion Interaction : Tin ions can interact with cellular macromolecules, potentially altering their functions and leading to cytotoxic effects.

- Apoptosis Pathways : this compound has been shown to activate apoptotic pathways in cancer cells, making it a candidate for further investigation in cancer therapy .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of this compound derivatives. The results indicated that these compounds exhibited significant cytotoxicity against various human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via ROS generation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent .

Applications in Materials Science

This compound serves as a precursor for synthesizing tin oxide nanoparticles and other materials through chemical vapor deposition (CVD). These nanoparticles have applications in electronics, sensors, and catalysis due to their unique electrical properties .

Data Summary

科学的研究の応用

Synthesis of Tin Oxide Nanoparticles

Overview : Tin(IV) isopropoxide is primarily used as a precursor for synthesizing tin oxide nanoparticles. These nanoparticles have significant implications in various fields, including electronics and catalysis.

Process :

- This compound is dissolved in solvents such as isopropanol to form a precursor solution.

- The solution undergoes hydrolysis and subsequent thermal treatment to produce tin oxide nanoparticles.

Applications :

- Gas Sensors : Tin oxide nanoparticles are widely studied for their application in gas sensors due to their high sensitivity and selectivity towards various gases like ethanol and carbon monoxide .

- Photocatalysis : They are also used in photocatalytic processes, particularly for environmental remediation .

Thin Film Deposition

Overview : this compound serves as a precursor in the deposition of thin films, particularly indium tin oxide (ITO) films, which are essential in optoelectronic devices.

Characteristics :

- ITO films exhibit high electrical conductivity and transparency, making them ideal for applications in touch screens, solar cells, and flat panel displays .

Methods :

- Techniques such as chemical vapor deposition (CVD) and sol-gel processes utilize this compound for film formation.

Catalysis

Overview : In organic synthesis, this compound acts as a catalyst for various reactions. Its Lewis acidic nature facilitates reactions such as esterification and transesterification.

Applications :

- Polymer Production : It is employed in producing polyesters through the transesterification of diols with dicarboxylic acids .

- Organic Synthesis : The compound has been used to catalyze reactions involving carbonyl compounds, enhancing reaction rates and yields.

Biomedical Applications

Overview : Emerging research indicates potential biomedical applications of this compound, particularly in drug delivery systems and biocompatible materials.

Case Studies :

- Biodegradable Materials : Studies have explored the incorporation of tin(IV) compounds into biodegradable polymer matrices for bone repair applications . Such materials can enhance biocompatibility while providing necessary mechanical support.

特性

IUPAC Name |

tetra(propan-2-yloxy)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H7O.Sn/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTFOFUMSKSGRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Sn](OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary applications of tin(IV) isopropoxide in materials science?

A1: this compound serves as a versatile precursor for producing tin oxide (SnO2) thin films. These films find applications in various fields, including:

- Gas Sensors: SnO2's sensitivity to different gases makes it suitable for gas sensing applications. []

- Solar Cells: SnO2 acts as a transparent conductive oxide in solar cells. [, ]

- Transparent Electrodes: The optical transparency and electrical conductivity of SnO2 make it valuable for transparent electrodes. []

- Hysteresis-Free Planar Perovskite Solar Cells: Solution-processed SnO2 exhibits potential as an electron-transporting layer in high-efficiency solar cells with reduced hysteresis. []

Q2: How does the choice of tin precursor impact the properties of solution-processed zinc-tin oxide (ZTO) films for transistors?

A2: Research indicates that tin precursors significantly influence the characteristics of ZTO films:

- Film Morphology: Tin(II) precursors tend to produce smoother ZTO films with lower root-mean-square (RMS) roughness values than tin(IV) precursors. []

- Transistor Performance: The choice of tin precursor directly affects the field-effect mobility and on/off current ratio of ZTO-based transistors. Tin(II) chloride, in particular, has shown promising results. []

Q3: What is the molecular structure of this compound and how does it influence its reactivity?

A: this compound typically exists as a dimer, [Sn(μ2-OiPr)(OiPr)(O2CR)2]2, where R can be various organic groups like methyl, phenyl, etc. [] This dimeric structure features:

- Chelating Carboxylates: The presence of carboxylate ligands further modifies the reactivity and properties of the compound. []

Q4: How can this compound be modified for specific applications?

A4: Researchers have explored various modification strategies:

- Carboxylate Modification: Reacting this compound with carboxylic acids introduces carboxylate ligands, influencing its reactivity and enabling the synthesis of carboxylate-modified tin-oxo clusters. []

- Photoreactive Modification: Adding alkanolamines like N-phenyldiethanolamine (PhDEA) to this compound yields solutions suitable for photopatterning tin oxide films. []

Q5: Are there any environmental concerns associated with this compound?

A5: While the provided research does not directly address the environmental impact of this compound, it's crucial to consider potential concerns:

- Tin Oxide Nanoparticles: The production and disposal of tin oxide nanoparticles from precursors like this compound require careful consideration due to potential ecotoxicological effects. []

- Responsible Waste Management: Implementing proper waste management strategies is essential to minimize the environmental impact of this compound and its byproducts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。